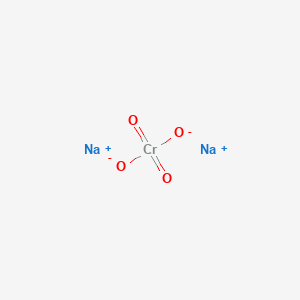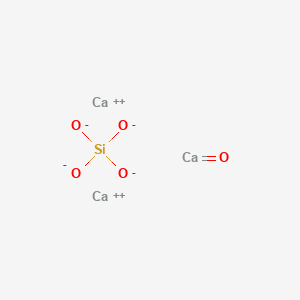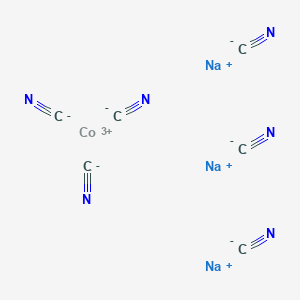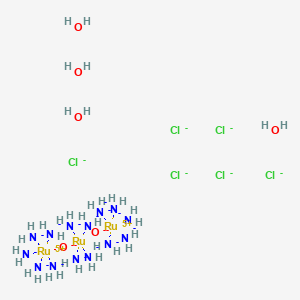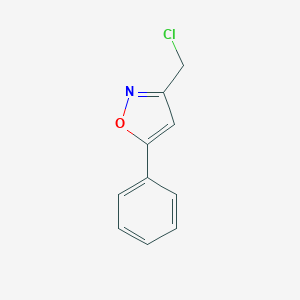
Ammonium scandium(3+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium scandium(3+) disulphate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3Sc(SO4)3.
Applications De Recherche Scientifique
Ammonium scandium(3+) disulphate has several potential scientific research applications. One of the most promising areas of research is in the field of catalysis. Ammonium scandium(3+) disulphate has been shown to exhibit excellent catalytic activity in a variety of chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
Another area of research is in the field of materials science. Ammonium scandium(3+) disulphate has unique physical and chemical properties that make it an attractive material for use in electronic devices, such as sensors and capacitors.
Mécanisme D'action
The mechanism of action of Ammonium scandium(3+) disulphate is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Ammonium scandium(3+) disulphate. However, studies have shown that the compound is non-toxic and does not exhibit any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ammonium scandium(3+) disulphate in lab experiments is its high catalytic activity. The compound is also relatively easy to synthesize and handle in the laboratory.
However, there are some limitations to using Ammonium scandium(3+) disulphate in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, the mechanism of action of the compound is not well understood, which may make it difficult to optimize its use in certain experiments.
Orientations Futures
There are several future directions for research on Ammonium scandium(3+) disulphate. One area of research is in the development of new catalytic applications for the compound. Researchers are also exploring the use of Ammonium scandium(3+) disulphate in the development of new materials for use in electronic devices.
Another area of research is in the study of the mechanism of action of Ammonium scandium(3+) disulphate. By gaining a better understanding of how the compound works, researchers may be able to optimize its use in various scientific applications.
Conclusion
In conclusion, Ammonium scandium(3+) disulphate is a unique chemical compound that has potential applications in catalysis and materials science. While there is still much to be learned about the compound, current research suggests that it is non-toxic and exhibits excellent catalytic activity. As research in this area continues to progress, we may see even more exciting applications for Ammonium scandium(3+) disulphate in the future.
Méthodes De Synthèse
The synthesis of Ammonium scandium(3+) disulphate is a complex process that involves several steps. The most common method of synthesis involves the reaction between scandium oxide and ammonium sulphate in the presence of sulphuric acid. The resulting product is then washed, filtered, and dried to obtain the final product.
Propriétés
Numéro CAS |
15091-94-8 |
|---|---|
Nom du produit |
Ammonium scandium(3+) disulphate |
Formule moléculaire |
H4NO4SSc+2 |
Poids moléculaire |
159.06 g/mol |
Nom IUPAC |
azanium;scandium(3+);sulfate |
InChI |
InChI=1S/H3N.H2O4S.Sc/c;1-5(2,3)4;/h1H3;(H2,1,2,3,4);/q;;+3/p-1 |
Clé InChI |
ASFUTODRBWNUCU-UHFFFAOYSA-M |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |
Synonymes |
ammonium scandium(3+) disulphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



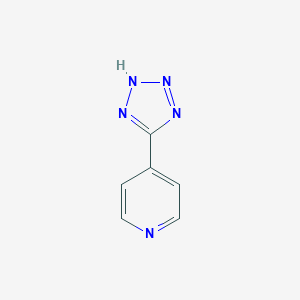
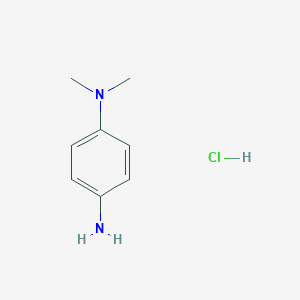
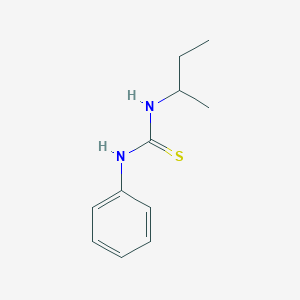
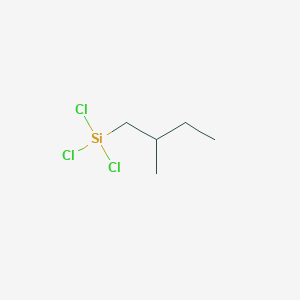
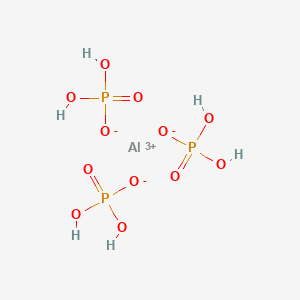
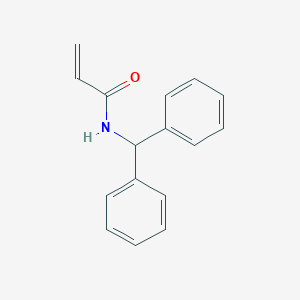
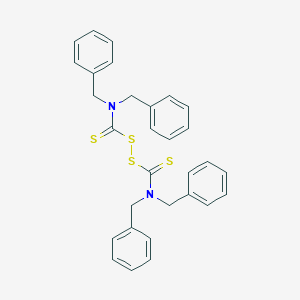
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)

